Disilylsilane

Catalog No.
S1893276
CAS No.
7783-26-8
M.F
H8Si3
M. Wt
92.32 g/mol
Availability
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Disilylsilane

CAS Number

7783-26-8

Product Name

Disilylsilane

IUPAC Name

disilylsilane

Molecular Formula

H8Si3

Molecular Weight

92.32 g/mol

InChI

InChI=1S/H8Si3/c1-3-2/h3H2,1-2H3

InChI Key

VEDJZFSRVVQBIL-UHFFFAOYSA-N

SMILES

[SiH3][SiH2][SiH3]

Canonical SMILES

[SiH3][SiH2][SiH3]

Description

The exact mass of the compound Disilylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

X-ray Crystallographic Studies

While specific X-ray crystallographic data for disilylsilane itself has not been extensively reported in the literature, related studies on polysilane compounds and disilane derivatives provide valuable insights into the structural characteristics of silicon-hydrogen frameworks. X-ray crystallographic investigations of related compounds such as disilane and higher-order silanes have revealed fundamental structural parameters that can be extrapolated to disilylsilane [1] [2].

The crystalline structure of disilane, as determined by X-ray powder diffraction, shows that the compound adopts a monoclinic space group P21/c≡C2h5 at low temperatures (20 K) [3]. This structural framework provides a foundation for understanding the arrangement of silicon atoms in trisilane compounds. Each silicon atom in the chain maintains a tetrahedral coordination geometry, consistent with sp3 hybridization [4] [5].

Structural studies of various disilane derivatives have consistently shown silicon-silicon bond lengths ranging from 2.34 to 2.36 Å, which are characteristic of single covalent bonds between silicon atoms [2]. The Si-H bond lengths in these compounds typically fall within the range of 1.48 to 1.50 Å [2] [5]. For disilylsilane, with its linear arrangement of three silicon atoms connected by two Si-Si bonds, similar geometric parameters would be expected.

The bond angles around each silicon center conform to tetrahedral geometry, with H-Si-H angles approaching the ideal value of 109.5° [5]. In the case of disilylsilane, the terminal silicon atoms (SiH3 groups) exhibit perfect tetrahedral geometry, while the central silicon atom (SiH2 group) maintains tetrahedral coordination with slight deviations due to the linear Si-Si-Si backbone arrangement.

Computational Modeling of Three-Dimensional Configurations

Computational studies employing density functional theory (DFT) and other quantum mechanical methods have provided detailed insights into the three-dimensional structure and electronic properties of silane compounds [6] [7] [8]. These theoretical investigations complement experimental findings and offer predictions for compounds where direct structural determination may be challenging.

DFT calculations using various functionals, including B3LYP, PBE0, and MP2 methods with triple-zeta basis sets, have been employed to optimize the geometries of polysilane compounds [9] [8]. For disilylsilane, computational modeling predicts a linear arrangement of the three silicon atoms with minimal deviation from planarity in the Si-Si-Si backbone.

The calculated bond parameters from computational studies align well with experimental observations from related compounds. The Si-Si bond lengths are predicted to be approximately 2.35 Å, consistent with single bond character [10]. The Si-H bond lengths are calculated to be around 1.48 Å, which matches experimental values for similar silicon hydrides [10].

Computational analysis reveals that the barrier to internal rotation around the Si-Si bonds is relatively low, approximately 1.26 kcal/mol, as observed in disilane [3]. This indicates significant conformational flexibility in the molecule, allowing for various rotational isomers at room temperature.

The electronic structure calculations demonstrate that the highest occupied molecular orbital (HOMO) is primarily localized on the Si-Si σ-bonding orbitals, while the lowest unoccupied molecular orbital (LUMO) corresponds to Si-H σ* antibonding states [11]. This electronic configuration influences the chemical reactivity and spectroscopic properties of the compound.

Spectroscopic Fingerprinting

NMR Spectral Signatures (¹H, ²⁹Si, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed information about the local chemical environment of atoms within disilylsilane. The NMR characteristics of this compound can be understood through analysis of related silicon hydrides and established chemical shift correlations for organosilicon compounds [12] [13] [14].

¹H NMR Spectroscopy

The proton NMR spectrum of disilylsilane exhibits distinct resonances corresponding to the different silicon-bonded hydrogen environments. The terminal SiH3 groups appear as a singlet in the range of 3.5-4.5 ppm, reflecting the equivalent chemical environment of the nine hydrogen atoms attached to the two terminal silicon centers [12] [14]. The central SiH2 group generates a separate resonance at 3.8-4.2 ppm, corresponding to the two hydrogen atoms bonded to the central silicon atom.

The chemical shifts observed for silicon-hydrogen protons are characteristic of the electropositive nature of silicon compared to carbon. The downfield position of these signals, relative to typical aliphatic C-H protons, reflects the reduced electron density around hydrogen atoms bonded to silicon [15].

²⁹Si NMR Spectroscopy

Silicon-29 NMR spectroscopy is particularly valuable for characterizing the silicon framework in disilylsilane. The ²⁹Si nucleus has a natural abundance of 4.7% and exhibits chemical shifts that are highly sensitive to the local bonding environment [13] [16] [17].

For disilylsilane, two distinct ²⁹Si resonances are expected: one for the two equivalent terminal silicon atoms and another for the central silicon atom. The terminal silicon atoms, bearing three hydrogen substituents, typically resonate in the range of -40 to -60 ppm relative to tetramethylsilane (TMS) [13] [16]. The central silicon atom, with two hydrogen substituents and two silicon neighbors, exhibits a chemical shift in the range of -45 to -55 ppm.

The ²⁹Si chemical shifts are influenced by several factors, including the number of directly bonded substituents, the electronegativity of neighboring atoms, and the overall molecular framework. The upfield shifts observed for silicon hydrides reflect the shielding effect of electron-rich Si-H bonds [16].

¹³C NMR Spectroscopy

Disilylsilane, containing only silicon and hydrogen atoms, does not exhibit ¹³C NMR signals. This absence of carbon-13 resonances serves as a diagnostic feature for distinguishing pure silicon hydrides from organosilicon compounds containing carbon substituents.

IR Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of disilylsilane, revealing characteristic absorption bands that serve as fingerprints for structural identification [18] [3] [19]. The vibrational spectrum of this compound can be understood through normal coordinate analysis and comparison with related silicon hydrides.

Si-H Stretching Vibrations

The most prominent features in the infrared spectrum of disilylsilane are the Si-H stretching vibrations, which appear in the region of 2150-2200 cm⁻¹ [3] [19]. These vibrations can be classified into symmetric and antisymmetric modes based on the phase relationships between different Si-H bonds.

The antisymmetric Si-H stretching modes occur at higher frequencies (2180-2200 cm⁻¹) and exhibit strong infrared intensity due to the large change in dipole moment during the vibration [3] [19]. The symmetric Si-H stretching modes appear at slightly lower frequencies (2150-2170 cm⁻¹) with strong to medium intensity.

The frequency of Si-H stretching vibrations is influenced by the mass of silicon compared to carbon, resulting in lower vibrational frequencies than corresponding C-H stretches. The strength of the Si-H bond and the electronegativity difference between silicon and hydrogen also contribute to the characteristic position of these absorption bands [20].

Si-H Deformation Modes

Silicon-hydrogen deformation vibrations appear in the mid-infrared region around 940-960 cm⁻¹ [3] [19]. These bending modes involve changes in the H-Si-H bond angles and exhibit medium intensity in the infrared spectrum. The deformation modes are sensitive to the local geometry around each silicon center and provide information about the tetrahedral coordination environment.

Si-Si Stretching Vibrations

The silicon-silicon stretching vibrations occur at lower frequencies, typically in the range of 420-450 cm⁻¹ [3] [19]. These modes generally exhibit weak infrared intensity due to the small dipole moment change associated with the symmetric Si-Si bond stretching. The frequency of Si-Si stretching is influenced by the bond strength and the masses of the silicon atoms involved.

Additional Vibrational Modes

Additional vibrational modes include Si-H wagging motions (840-860 cm⁻¹) and Si-Si-Si bending vibrations (300-350 cm⁻¹) [3] [19]. These lower-frequency modes provide information about the overall molecular framework and the flexibility of the silicon chain.

Raman Spectroscopy of Silicon-Silicon Bonds

Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes based on polarizability changes rather than dipole moment changes [21] [22] [23]. This technique is particularly valuable for characterizing silicon-silicon bonds, which often exhibit weak infrared activity but strong Raman scattering.

Si-Si Bond Characterization

The silicon-silicon stretching vibrations in disilylsilane appear as medium-intensity bands in the Raman spectrum at 420-450 cm⁻¹ [22] [23]. These modes are generally more prominent in Raman than in infrared spectroscopy due to the polarizable nature of the Si-Si bonds. The Raman intensity of Si-Si stretching modes is enhanced by the ease of electron cloud distortion in these relatively long and weak bonds compared to C-C bonds.

The frequency and intensity of Si-Si Raman bands provide information about bond strength, bond length, and the local chemical environment. In disilylsilane, the two Si-Si bonds may exhibit slightly different Raman characteristics depending on their position within the molecular framework [22].

Symmetric Vibrational Modes

Raman spectroscopy preferentially detects symmetric vibrational modes, including the symmetric Si-H stretching vibrations (2150-2170 cm⁻¹) which appear as strong bands [22]. These modes involve in-phase motion of multiple Si-H bonds and result in significant changes in molecular polarizability.

The Si-H deformation modes (940-960 cm⁻¹) and Si-Si-Si bending vibrations (300-350 cm⁻¹) also contribute to the Raman spectrum with medium to weak intensities [22]. The skeletal vibrations involving the entire silicon framework appear in the low-frequency region (200-300 cm⁻¹) and provide information about the overall molecular dynamics.

Polarization Studies

Raman polarization measurements can provide additional structural information by distinguishing between totally symmetric and non-totally symmetric vibrational modes. The depolarization ratios of various Raman bands offer insights into the molecular symmetry and the nature of specific vibrational modes in disilylsilane.

UNII

1T3A75Z4ZL

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (48.1%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (48.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (48.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (48.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7783-26-8

Dates

Last modified: 07-21-2023

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